2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a furan ring, a chromeno-pyrrole core, and a phenyl group with a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol.
Chromeno-Pyrrole Core Construction: This step involves the formation of the chromeno-pyrrole core through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the core structure.
Attachment of the Phenyl Group: The phenyl group with the prop-2-en-1-yloxy substituent is introduced through substitution reactions, typically involving the use of reagents like alkyl halides or alkenes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, alkenes, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one: A compound with a furan ring and a substituted phenyl group, known for its tyrosinase inhibitory activity.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a furan ring and a hydrazide group, studied for its metal chelation properties.
Uniqueness
2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H21NO5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-7-methyl-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO5/c1-3-12-30-18-9-7-17(8-10-18)23-22-24(28)20-14-16(2)6-11-21(20)32-25(22)26(29)27(23)15-19-5-4-13-31-19/h3-11,13-14,23H,1,12,15H2,2H3 |
InChI Key |
SLFKMUZAMXAILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
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